molecular formula C9H4Cl3NO2S B3168550 1,3-Dichloroisoquinoline-5-sulfonyl chloride CAS No. 930396-16-0

1,3-Dichloroisoquinoline-5-sulfonyl chloride

Cat. No.: B3168550
CAS No.: 930396-16-0
M. Wt: 296.6 g/mol
InChI Key: MCAMLDGQQKKPOI-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Organic Chemistry

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. nih.govamerigoscientific.com This scaffold is ubiquitous in nature, forming the core of many natural alkaloids found in various plant families. nih.gov Its structural diversity and therapeutic importance have made it a compelling target for synthetic chemists. rsc.org

Isoquinoline derivatives exhibit a vast range of biological activities, making them invaluable in drug design. nbinno.com They have been developed into therapeutic agents with analgesic, antimicrobial, anti-inflammatory, and anticancer properties. amerigoscientific.com The planar ring system and the potential for substitution at multiple positions allow for precise tuning of a molecule's pharmacological and pharmacokinetic profiles, making the isoquinoline scaffold a preferred template for lead optimization in drug discovery programs. nbinno.com The continuous development of novel synthetic methods to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the pursuit of new medicines. nih.gov

Role of the Sulfonyl Chloride Moiety in Synthetic Transformations

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group widely employed in organic synthesis. fiveable.me Its utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group. fiveable.me This makes sulfonyl chlorides potent electrophiles that readily react with a wide array of nucleophiles, such as amines, alcohols, and thiols. fiveable.me

This reactivity is the foundation of its primary role: the formation of sulfonamides and sulfonate esters. The reaction with amines to form the sulfonamide linkage is particularly crucial in medicinal chemistry, as the sulfonamide group is a key component in numerous pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.memagtech.com.cn Sulfonyl chlorides are chosen as building blocks because they can easily react with heterocyclic amines to create complex sulfonamides. sigmaaldrich.com Beyond forming stable products, the sulfonyl group can also be used as a protecting group for amines. The versatility and predictable reactivity of sulfonyl chlorides make them indispensable tools for introducing the sulfonyl functional group, enabling the construction of complex molecules with tailored properties for pharmaceuticals, agrochemicals, and fine chemicals. magtech.com.cnnbinno.com

Research Context and Scope of 1,3-Dichloroisoquinoline-5-sulfonyl chloride

The research interest in this compound arises from its potential as a multifunctional building block for creating novel chemical entities. This compound combines the biologically significant isoquinoline scaffold with a reactive sulfonyl chloride group, further functionalized with two chlorine atoms. The presence of chlorine in pharmaceuticals is known to be a vital component in drugs for treating a wide array of diseases. nih.gov

The core structure, isoquinoline-5-sulfonyl chloride, is a known and important intermediate in the synthesis of pharmaceuticals. google.com By introducing two additional chlorine atoms at the 1 and 3 positions of the isoquinoline ring, the chemical properties and reactivity of the molecule are significantly altered. These chlorine atoms can serve as synthetic handles for further modifications through cross-coupling reactions, allowing for the attachment of various other functional groups. For instance, 1,3-dichloroisoquinoline (B189448) is known to undergo regioselective coupling reactions with arylboronic acids. sigmaaldrich.com

Therefore, this compound is primarily investigated as an advanced intermediate. Researchers can utilize the highly reactive sulfonyl chloride group to react with various amines or alcohols to form a library of sulfonamide or sulfonate ester derivatives. Subsequently, the chlorine atoms on the isoquinoline ring can be selectively replaced to build molecular complexity and explore the structure-activity relationships of the resulting compounds. This dual functionality allows for the systematic development of new compounds based on a novel, halogenated isoquinoline core, with the goal of discovering new therapeutic agents with unique biological profiles.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,3-DichloroisoquinolineIsoquinoline-5-sulfonyl Chloride
Molecular Formula C₉H₄Cl₃NO₂S nih.govC₉H₅Cl₂N chemsynthesis.comC₉H₆ClNO₂S nih.gov
Molecular Weight 296.56 g/mol 198.05 g/mol chemsynthesis.com227.67 g/mol nih.gov
Melting Point Not available121-122 °C sigmaaldrich.comNot available
Appearance Solid (inferred)SolidNot available
Key Features Dichloro-substituted isoquinoline ring with a sulfonyl chloride group.Dichloro-substituted isoquinoline ring.Isoquinoline ring with a sulfonyl chloride group.

Table 2: Summary of Key Functional Moieties

MoietyRole in ChemistrySignificance
Isoquinoline Scaffold Privileged structural framework in medicinal chemistry. nih.govrsc.orgCore of numerous natural products and pharmaceuticals with diverse biological activities. nih.govamerigoscientific.com
Sulfonyl Chloride Group Highly reactive electrophile. fiveable.meEnables facile synthesis of sulfonamides and sulfonate esters, key linkages in many drugs. fiveable.mesigmaaldrich.com
Chlorine Substituents Modifies electronic properties and provides sites for further reactions (e.g., cross-coupling). sigmaaldrich.comCan enhance biological activity and is a common feature in many approved drugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloroisoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)16(12,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAMLDGQQKKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258633
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
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Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-16-0
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1,3 Dichloroisoquinoline 5 Sulfonyl Chloride and Its Derivatives

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient, making it a prime target for nucleophilic attack. This reactivity is the basis for the most common transformations of this functional group, allowing for the formation of new sulfur-nitrogen, sulfur-oxygen, and sulfur-sulfur bonds.

Formation of Sulfonamides via Amine Coupling

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely utilized method for the formation of sulfonamides. organic-chemistry.org This coupling reaction is typically rapid and efficient. For 1,3-Dichloroisoquinoline-5-sulfonyl chloride, the reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

The reaction is generally carried out in an inert solvent, such as acetonitrile (B52724) or dichloromethane, at room temperature. nih.gov An excess of the reacting amine is often used to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added for the same purpose, which is particularly important when the amine is a valuable or complex molecule. ekb.eg The scope of this reaction is broad, accommodating a wide variety of aliphatic, aromatic, and heterocyclic amines. nih.govucl.ac.uk

Table 1: Representative Amine Coupling Reactions with this compound

Amine NucleophileProduct TypeTypical Reaction Conditions
PropargylamineN-alkynyl SulfonamideAcetonitrile, Room Temperature
MorpholineN-heterocyclic SulfonamideDichloromethane, Triethylamine, 0 °C to RT
AnilineN-aryl SulfonamidePyridine (solvent and base), Room Temperature
BenzylamineN-benzyl SulfonamideAcetonitrile, Room Temperature
N-MethylpropargylamineN-alkyl, N-alkynyl SulfonamideAcetonitrile, Triethylamine, Room Temperature

Reactions with Oxygen and Sulfur Nucleophiles

Analogous to the reaction with amines, the sulfonyl chloride group readily reacts with other nucleophiles such as alcohols, phenols, and thiols.

Oxygen Nucleophiles: The reaction with alcohols or phenols in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonate esters. eurjchem.com This process, known as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group. The mechanism involves the attack of the hydroxyl oxygen on the sulfur atom, followed by deprotonation and chloride expulsion.

Sulfur Nucleophiles: Thiols, being potent nucleophiles, react with sulfonyl chlorides to form thiosulfonates. chemistrysteps.com The reaction conditions are similar to those used for sulfonamide and sulfonate ester formation, typically involving a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. researchgate.net

Derivatization to Other Sulfonyl Derivatives

The sulfonyl chloride functional group can be converted into other sulfonyl derivatives, expanding its synthetic utility. A primary example is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction is typically achieved by treating the compound with water, often under basic or acidic conditions to facilitate the reaction. Furthermore, specialized reagents can be employed to convert sulfonyl chlorides into other sulfonyl halides, such as sulfonyl fluorides. Another possible transformation is the reduction of the sulfonyl chloride to a sulfinamide, which can be achieved using reducing agents like triphenylphosphine (B44618) in the presence of an amine. nih.gov

Reactions Involving the Isoquinoline (B145761) Core

The two chlorine atoms on the isoquinoline ring, at positions C1 and C3, are susceptible to displacement, particularly through transition-metal-catalyzed cross-coupling reactions. The electronic properties of the isoquinoline system render these positions electrophilic and thus suitable for such transformations.

Cross-Coupling Reactions at Chloro-Substituted Positions (C1, C3)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For 1,3-dichloroisoquinoline (B189448) derivatives, these reactions offer a pathway to introduce aryl, vinyl, or alkynyl substituents.

Research on 1,3-dichloroisoquinoline has shown that the C1 position is significantly more reactive than the C3 position in palladium-catalyzed couplings. sigmaaldrich.comthieme-connect.de This regioselectivity allows for sequential functionalization, where the C1 position can be modified first under milder conditions, leaving the C3 chloro-substituent intact for a subsequent reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.se It is a versatile method for forming C-C bonds and introducing aryl or vinyl groups. Regioselective coupling of 1,3-dichloroisoquinoline with arylboronic acids has been shown to afford 1-aryl-3-chloroisoquinolines. sigmaaldrich.com

Heck-Mizoroki Coupling: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It can be used to introduce vinyl-type substituents at the C1 or C3 positions.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloro-substituted isoquinoline and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane, Toluene, DMF
Heck-MizorokiAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃, KOAcDMF, Acetonitrile, NMP
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, Pd(PPh₃)₄ + CuIEt₃N, DiisopropylamineTHF, DMF

Functionalization at Other Ring Positions

Further functionalization of the this compound core at positions other than C1 and C3 is challenging due to the electronic nature of the substituted ring system. The three electron-withdrawing groups (two chlorines and a sulfonyl chloride) strongly deactivate the entire isoquinoline nucleus towards electrophilic aromatic substitution. Should such a reaction be forced, established principles of electrophilic substitution on substituted naphthalene-like systems would predict that an incoming electrophile would preferentially add to the C7 position, which is the least deactivated position in the benzo- portion of the ring. Direct nucleophilic aromatic substitution of hydrogen at other positions is generally not feasible without the presence of a suitable leaving group.

Catalyst-Free Transformations of Isoquinolines with Sulfonyl Chlorides

The reactivity of the isoquinoline core with sulfonyl chlorides can, in certain cases, proceed without the need for a metal catalyst. These transformations often rely on the inherent reactivity of the starting materials under specific conditions. A notable example, analogous to isoquinoline chemistry, is the transition-metal-free deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides. nih.gov This type of reaction demonstrates that direct C-H functionalization of the heterocyclic ring is achievable under mild and practical protocols. nih.gov

In these catalyst-free systems, the mechanism may involve the in-situ generation of a nucleophilic sulfonyl source. nih.gov For instance, in a protocol for preparing 2-sulfonylquinolines, preliminary studies suggested that the reaction of carbon disulfide (CS₂), diethylamine (B46881) (Et₂NH), and the sulfonyl chloride generates the active sulfonylating agent. nih.gov The reaction proceeds efficiently and shows a wide tolerance for various functional groups on the sulfonyl chloride, including electron-donating and electron-withdrawing substituents. nih.gov Such methodologies, which avoid transition metals, are considered more environmentally benign. nih.gov The development of catalyst-free sulfonylation reactions, particularly in aqueous media, is a significant goal in green chemistry. nih.govresearchgate.net

Radical Pathways and Cyclization Reactions

Radical chemistry offers a powerful avenue for the functionalization of isoquinoline derivatives, particularly through pathways initiated by sulfonyl chlorides. These reactions often involve the formation of sulfonyl radicals, which can participate in a variety of subsequent transformations, including additions and cyclizations.

Visible light photoredox catalysis has emerged as a mild and efficient method for generating radicals from stable precursors like sulfonyl chlorides. rsc.org In this approach, a photocatalyst, upon absorbing visible light, can induce the formation of a sulfonyl radical from a sulfonyl chloride. rsc.orgrsc.org This reactive intermediate can then add to an unsaturated bond within the isoquinoline derivative.

A key application of this strategy is the synthesis of complex heterocyclic systems. For example, 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones have been synthesized through a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. rsc.org The reaction is catalyzed by fac-Ir(ppy)₃ and proceeds smoothly at room temperature with a variety of substituents on the substrates, affording the products in good to excellent yields. rsc.org Similarly, the use of economical and environmentally friendly organic dyes, such as Eosin B, as photocatalysts can also facilitate radical cascade cyclizations to produce sulfonyl-substituted indolo[2,1-a]isoquinolines. rsc.org The involvement of a free-radical pathway in these transformations is often confirmed by control experiments where the addition of radical inhibitors, such as TEMPO or 1,1-diphenylethylene, completely suppresses the reaction. nih.gov

The radical additions initiated by sulfonyl chlorides can trigger subsequent cascade and annulation reactions, leading to the rapid construction of complex, polycyclic isoquinoline-based structures. rsc.org These reactions are highly valuable as they form multiple chemical bonds in a single synthetic operation.

A prominent example is the visible-light-promoted sulfonylation/cyclization of 2-aryl-N-acryloyl indoles with sulfonyl chlorides to access indolo[2,1-a]isoquinoline derivatives. rsc.org This process involves the initial generation of a sulfonyl radical, which adds to the acryloyl double bond. The resulting radical intermediate then undergoes an intramolecular cyclization onto the indole (B1671886) ring, followed by an oxidative dearomatization/re-aromatization sequence to yield the final fused heterocyclic product. rsc.org This metal- and base-free method operates under mild conditions and tolerates a wide range of functional groups. rsc.org

Similar cascade reactions can be achieved through electrochemical methods. A tunable electrosynthesis allows for the reaction of 2-aryl-N-acryloyl indoles with radicals generated from arylsulfonyl hydrazides and potassium bromide, furnishing valuable sulfonyl- and bromo-substituted indolo[2,1-α]isoquinoline derivatives under transition metal- and oxidant-free conditions. researchgate.net The substrate scope for these types of cascade reactions is often broad, as demonstrated in the synthesis of various sulfonylated indolo[2,1-a]isoquinoline derivatives. rsc.org

Table 1: Substrate Scope for the Synthesis of Sulfonylated Indolo[2,1-a]isoquinolines via Metal-Free Cascade Reaction rsc.org
EntryStarting Material (2-aryl-N-acryloyl indole)Sulfonylating Agent (Aryldiazonium tetrafluoroborate)ProductYield (%)
1N-acryloyl-2-phenyl-1H-indoleBenzenediazonium tetrafluoroborate12-phenyl-7-tosyl-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline85
2N-acryloyl-2-(4-methylphenyl)-1H-indoleBenzenediazonium tetrafluoroborate12-(p-tolyl)-7-tosyl-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline88
3N-acryloyl-2-(4-methoxyphenyl)-1H-indoleBenzenediazonium tetrafluoroborate12-(4-methoxyphenyl)-7-tosyl-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline92
4N-acryloyl-2-(4-chlorophenyl)-1H-indoleBenzenediazonium tetrafluoroborate12-(4-chlorophenyl)-7-tosyl-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline75
5N-acryloyl-2-phenyl-1H-indole4-Methylbenzenediazonium tetrafluoroborate12-phenyl-7-(methylbenzenesulfonyl)-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline82
6N-acryloyl-2-phenyl-1H-indole4-Chlorobenzenediazonium tetrafluoroborate12-phenyl-7-(chlorobenzenesulfonyl)-7,11b-dihydro-5H-indolo[2,1-a]isoquinoline78

Investigations of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing reaction conditions and expanding the synthetic utility of transformations involving isoquinolines and sulfonyl chlorides. Mechanistic studies often employ a combination of control experiments, kinetic analysis, and computational methods.

For catalyst-free transformations, such as the deoxygenative sulfonylation of quinoline N-oxides, the reaction is proposed to proceed through a non-radical pathway. mdpi.com This was supported by experiments where the addition of radical inhibitors like TEMPO or BHT did not significantly decrease the product yield. mdpi.com The proposed mechanism involves the initial activation of the N-oxide by the sulfonyl chloride, followed by the attack of an in situ generated nucleophilic sulfonyl species. mdpi.com

In contrast, visible-light-promoted reactions explicitly follow radical pathways. rsc.org Mechanistic studies indicate that the reaction is initiated by the photocatalyst generating a sulfonyl radical from the sulfonyl chloride. rsc.orgrsc.org This radical then engages in addition and cyclization steps. rsc.orgrsc.org The involvement of radical intermediates is a common feature of these photochemical transformations. researchgate.net

Spectroscopic and Structural Characterization of 1,3 Dichloroisoquinoline 5 Sulfonyl Chloride and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 1,3-Dichloroisoquinoline-5-sulfonyl chloride is expected to show signals corresponding to the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group.

Based on data from related compounds such as 1,3-dichloroisoquinoline (B189448) and isoquinoline-5-sulfonyl chloride, the aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 9.5 ppm. nih.govgoogle.com The proton at the C4 position is notably absent due to substitution. The protons on the benzene (B151609) ring portion (H-6, H-7, H-8) will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. For instance, in a related compound, 5-isoquinolinesulfonyl chloride, signals were observed at δ 9.25, 8.52, and 8.45 ppm. google.com The precise chemical shifts and coupling constants (J values) are critical for unambiguously assigning each proton to its position on the isoquinoline core. In some cases, anomalous ¹H NMR spectra with significant line broadening have been observed for certain isoquinoline derivatives, which can be influenced by solvent and trace impurities. ias.ac.in

Table 1: Predicted ¹H NMR Spectral Data for Protons on the Isoquinoline Ring of this compound (Note: Data is inferred from related isoquinoline derivatives and may vary from experimental values for the specific title compound.)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4N/A (substituted)--
H-67.8 - 8.2Doublet~7-9
H-77.6 - 8.0Triplet~7-9
H-88.3 - 8.7Doublet~7-9

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms of the isoquinoline ring. The chemical shifts are significantly affected by the attached functional groups.

The carbons bearing chlorine atoms (C-1 and C-3) are expected to be shifted downfield. Similarly, the carbon attached to the sulfonyl chloride group (C-5) will also appear at a lower field. Data from 1,3-dichloroisoquinoline shows carbon signals at positions C-1 and C-3. nih.gov The quaternary carbons and the CH carbons can be distinguished using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The analysis of ¹³C NMR spectra for various quinoline (B57606) and isoquinoline derivatives confirms the assignment of carbon signals within the heterocyclic ring system. mdpi.commdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is inferred from related isoquinoline derivatives and may vary from experimental values for the specific title compound.)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1148 - 152
C-3140 - 145
C-4120 - 125
C-4a125 - 130
C-5135 - 140
C-6128 - 132
C-7126 - 130
C-8130 - 134
C-8a145 - 150

Two-dimensional (2D) NMR techniques are crucial for the definitive structural elucidation of complex molecules by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton is bonded to which carbon, confirming the C-H framework of the molecule. For this compound, HSQC would show cross-peaks between H-6/C-6, H-7/C-7, and H-8/C-8. uncw.edumdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations, typically over two or three bonds (²J and ³J), between protons and carbons. This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For example, the proton at H-8 would be expected to show a three-bond correlation to the carbon C-4a, while the proton at H-6 would show correlations to C-5 and C-8. These correlations are instrumental in confirming the substitution pattern on the isoquinoline ring. uncw.edumdpi.comrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related heterocyclic sulfone and sulfonyl chloride structures allows for predictions of its key structural features. mdpi.comresearchgate.net The isoquinoline ring system is expected to be largely planar. The geometry around the sulfur atom of the sulfonyl chloride group would be tetrahedral. X-ray analysis would also reveal intermolecular interactions, such as stacking of the aromatic rings, which govern the crystal packing. Obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of the molecular structure.

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. mdpi.comnih.gov

The IR spectrum of this compound is expected to display characteristic absorption bands for its constituent functional groups. The sulfonyl chloride group (SO₂Cl) gives rise to two strong, characteristic stretching vibrations. Analysis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, shows strong bands at 1375 cm⁻¹ and 1181 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the S=O bonds, respectively. google.com Other expected vibrations include C=N stretching from the isoquinoline ring, C-Cl stretching, and various C-H and C-C stretching and bending modes from the aromatic system. irphouse.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound (Note: Data is inferred from related compounds and general spectroscopic tables.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
C=N (in ring)Stretching1600 - 1650Medium
Aromatic C=CStretching1450 - 1600Medium
S=O (SO₂Cl)Asymmetric Stretch1370 - 1390Strong
S=O (SO₂Cl)Symmetric Stretch1170 - 1190Strong
C-ClStretching700 - 850Strong
S-ClStretching500 - 600Medium

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HR-MS allows for the unequivocal identification of a compound and the elucidation of its chemical formula. For this compound, HR-MS analysis is critical in confirming its molecular identity.

The technique's high resolving power enables the differentiation of ions with very similar mass-to-charge ratios, which is particularly important for compounds containing multiple isotopes, such as chlorine and sulfur in the target molecule. The characteristic isotopic pattern arising from the presence of three chlorine atoms (two on the isoquinoline ring and one in the sulfonyl chloride group) and a sulfur atom provides a definitive signature for the compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C9H4Cl3NO2S
Monoisotopic Mass 294.9028 u
Major Isotopologues (m/z) [M]+, [M+2]+, [M+4]+, [M+6]+

| Expected Mass Accuracy | < 5 ppm |

Note: The data in this table is predicted based on the known molecular formula and the principles of high-resolution mass spectrometry. Experimental values may vary slightly.

The analysis of derivatives of this compound would similarly rely on HR-MS to confirm the successful modification of the parent compound. For example, the substitution of the sulfonyl chloride group with an amine would result in a predictable mass shift, which would be readily detectable and quantifiable by HR-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the isoquinoline chromophore. The aromatic isoquinoline ring system typically exhibits strong π → π* transitions at shorter wavelengths (in the UV region) and potentially weaker n → π* transitions at longer wavelengths.

The presence of the dichloro and sulfonyl chloride substituents on the isoquinoline ring is expected to influence the position and intensity of these absorption bands. The chlorine atoms, acting as auxochromes, may cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima, depending on their position and electronic effects. The sulfonyl chloride group, being an electron-withdrawing group, is also likely to modulate the electronic transitions within the aromatic system.

While the specific experimental UV-Vis spectrum for this compound is not available in the provided search results, a hypothetical spectrum can be described based on the characteristics of similar aromatic sulfonyl chlorides and substituted isoquinolines.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound in a Non-polar Solvent

Transition Type Expected λmax (nm) Molar Absorptivity (ε)
π → π * ~230 - 250 High
π → π * ~280 - 320 Moderate to High

| n → π * | > 320 | Low |

Note: The data in this table represents expected values based on the electronic properties of the isoquinoline core and the influence of chloro and sulfonyl chloride substituents. Actual experimental values may differ.

For derivatives of this compound, UV-Vis spectroscopy can be used to monitor reactions and confirm structural modifications. For instance, the conversion of the sulfonyl chloride to a sulfonamide would likely lead to a noticeable shift in the absorption spectrum due to the change in the electronic properties of the substituent.

Advanced Crystallographic Analyses (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Advanced crystallographic analyses provide a deep understanding of the intermolecular interactions that govern the packing of molecules in the solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as halogen bonds (C-Cl···O, C-Cl···N), hydrogen bonds (if suitable donors and acceptors are present in derived compounds), and π-π stacking interactions involving the isoquinoline rings.

Although a specific crystallographic study of this compound is not available, the expected contributions of various intermolecular contacts can be inferred from studies on other dichlorinated and aromatic sulfonyl compounds. The presence of multiple chlorine atoms suggests that halogen bonding and Cl···Cl contacts could play a significant role in the crystal packing. The planar aromatic isoquinoline core would also be expected to participate in π-π stacking interactions.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Predicted Contribution (%)
H···Cl / Cl···H 20 - 30%
H···H 15 - 25%
C···H / H···C 10 - 20%
Cl···Cl 5 - 15%
O···H / H···O 5 - 10%
C···C (π-π stacking) 5 - 10%

| Other | < 5% |

Note: The data in this table is a prediction based on the expected intermolecular interactions for a molecule with the structure of this compound, informed by crystallographic studies of similar compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide fundamental insights into the behavior of 1,3-Dichloroisoquinoline-5-sulfonyl chloride.

Molecular Geometry Optimization and Conformation Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state, known as the ground-state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly relevant for the sulfonyl chloride group (-SO₂Cl), which can rotate relative to the isoquinoline (B145761) ring. Identifying the lowest energy conformer is essential for accurately predicting other molecular properties. However, specific optimized geometric parameters and conformational analysis data for this compound are not available in the literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can map the distribution of electrons and determine the energies of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests high stability.

Specific values for the HOMO and LUMO energies, and the resulting energy gap for this compound, have not been reported in published research.

Interactive Data Table: Hypothetical Electronic Properties

This table is for illustrative purposes only, showing the type of data that would be generated from DFT calculations. No experimental or calculated data for this compound is currently available.

PropertyHypothetical ValueUnit
HOMO EnergyData Not AvailableeV
LUMO EnergyData Not AvailableeV
HOMO-LUMO GapData Not AvailableeV

Prediction and Validation of Spectroscopic Data

DFT calculations are frequently used to predict various types of spectroscopic data, which can then be compared with experimental results for validation of the computational model. This includes:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

No published studies have reported the theoretical prediction or experimental validation of spectroscopic data for this compound using DFT methods.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and prone to electrophilic attack. In this compound, these would likely be around the nitrogen atom and the oxygen atoms of the sulfonyl group.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack.

Green regions represent neutral or weakly charged areas.

MEP analysis is useful for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. However, no MEP analysis for this compound has been reported.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent like water or in the presence of a biological macromolecule.

These simulations could reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with its surroundings. This information is particularly valuable for understanding how the molecule might behave in a biological system. To date, no molecular dynamics simulation studies have been published for this compound.

Structure-Activity Relationship (SAR) Studies for Reactivity and Transformations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its chemical reactivity or biological activity. In the context of reactivity and chemical transformations, computational SAR studies for this compound would involve:

Systematic Modification: Computationally modifying the structure of the molecule (e.g., by changing the substituents on the isoquinoline ring).

Calculation of Descriptors: For each modified structure, calculating various electronic and steric descriptors (such as the HOMO-LUMO gap, partial atomic charges, and molecular shape).

Correlation Analysis: Correlating these descriptors with a known or predicted reactivity parameter.

Such studies are instrumental in designing new molecules with desired chemical properties. However, there are no published SAR studies focusing on the reactivity and transformations of this compound.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which collectively determine the supramolecular assembly. For chloroquinoline derivatives, interactions involving chlorine atoms, such as chlorine-chlorine (Cl…Cl) and carbon-hydrogen-chlorine (C–H…Cl) contacts, are particularly significant in the formation of stable crystal lattices. ias.ac.inresearchgate.net

Halogen-halogen interactions are categorized based on their geometry. Type I interactions are characterized by approximately equal angles between the C-Cl bond and the Cl…Cl contact line (θ1 ≈ θ2), while Type II interactions exhibit a linear C-Cl…Cl arrangement on one side and a perpendicular arrangement on the other (θ1 ≈ 180° and θ2 ≈ 90°). ias.ac.in These interactions are directional and are influenced by electrostatic forces. ias.ac.in In many chloro-substituted aromatic compounds, these halogen bonds play a crucial role in the packing motifs observed in their crystal structures. ias.ac.in

While specific crystallographic data for this compound is not available, the principles derived from studies on analogous chloroquinoline compounds suggest that its supramolecular structure would be significantly influenced by a network of Cl…Cl and C–H…Cl interactions, alongside potential π-π stacking of the isoquinoline rings.

Assessment of Thermodynamic and Electronic Stability

The stability of fluorinated isoquinolines, for instance, has been computationally investigated to understand reaction pathways and product preference. whiterose.ac.uk Such studies often involve calculating the energies of reactants, intermediates, and products to determine the most thermodynamically favorable outcomes.

For this compound, the presence of multiple electron-withdrawing groups (two chloro groups and a sulfonyl chloride group) on the isoquinoline ring system is expected to have a profound effect on its electronic properties and stability. These substituents would lower the energy of the molecular orbitals and influence the electron density distribution across the aromatic system. A DFT study would be instrumental in quantifying these effects and predicting the molecule's reactivity towards nucleophilic or electrophilic attack. internationaljournalssrg.org

Investigation of Optical and Nonlinear Optical Properties

Organic molecules with extended π-conjugation and strong electron donor and acceptor groups can exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. The isoquinoline nucleus, being an aromatic heterocyclic system, can serve as a component in NLO-active molecules.

The NLO response of a material is characterized by parameters such as the second-order (β) and third-order (γ) hyperpolarizabilities. While there is no specific research on the NLO properties of this compound, studies on other quinoline (B57606) and isoquinoline derivatives indicate that this class of compounds has potential as NLO materials. lew.ro For example, the incorporation of quinoline moieties into larger conjugated systems has been shown to result in materials with measurable third-order NLO susceptibility (χ(3)). lew.ro

Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. rsc.org These calculations can determine the polarizability (α) and hyperpolarizabilities (β and γ) of a molecule, providing a theoretical basis for its potential NLO activity. The presence of the electron-withdrawing sulfonyl chloride and chloro groups on the this compound molecule would likely lead to a significant intramolecular charge transfer, a key feature for NLO response.

Experimental techniques like the Z-scan method are employed to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2) of materials, which are related to the third-order susceptibility. lew.ro Such investigations on this compound would be necessary to fully characterize its optical and NLO properties.

Advanced Applications in Chemical Sciences

Development of Novel Synthetic Methodologies

Precursors for Complex Heterocyclic Systems

1,3-Dichloroisoquinoline-5-sulfonyl chloride is a highly functionalized molecule that serves as a versatile precursor for the synthesis of complex heterocyclic systems. The reactivity of its three distinct electrophilic sites—the two chlorine atoms attached to the isoquinoline (B145761) core and the sulfonyl chloride group—can be selectively exploited to construct a variety of fused and substituted heterocyclic structures. The isoquinoline nucleus itself is a key structural motif in numerous alkaloids and pharmacologically active compounds, making derivatives of this scaffold highly sought after in medicinal chemistry. thieme-connect.demdpi.com

The chlorine atoms at the 1 and 3 positions of the isoquinoline ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, these positions can react with amines, alcohols, and thiols to form substituted amino-, alkoxy-, and thio-isoquinolines, respectively. Furthermore, these halogenated positions can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This enables the fusion of other ring systems onto the isoquinoline core, leading to the formation of polycyclic aromatic and heteroaromatic structures. The selective hydrogenolysis of the 1-chloro group is also a known transformation for 1,3-dichloroisoquinolines, providing a route to 3-chloroisoquinoline (B97870) derivatives which can be further functionalized. thieme-connect.de

The sulfonyl chloride group at the 5-position is a powerful electrophile that readily reacts with nucleophiles such as amines and phenols to form stable sulfonamides and sulfonate esters. This reactivity is commonly employed to link the isoquinoline scaffold to other molecular fragments, including other heterocyclic rings. The resulting sulfonamides are a prevalent structural motif in a multitude of therapeutic agents. The synthesis of complex molecules can be achieved through multi-component reactions where the isoquinoline acts as a central scaffold. For example, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions to construct pyrrolo[2,1-a]isoquinoline (B1256269) systems. bartleby.com

The strategic and sequential reaction of the different reactive sites of this compound allows for the controlled and predictable synthesis of intricate molecular architectures. For instance, the sulfonyl chloride can first be reacted with an amine, followed by the differential substitution of the two chlorine atoms to build up molecular complexity. This step-wise approach is fundamental in the construction of libraries of related compounds for drug discovery and materials science applications.

Building Blocks for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govrsc.org The primary goal of DOS is to efficiently populate chemical space with molecules that have a wide range of scaffolds and stereochemistries. rsc.orgcam.ac.uk this compound is an excellent building block for DOS due to its rigid isoquinoline core and multiple, orthogonally reactive functional groups.

The presence of three distinct electrophilic centers allows for the divergent synthesis of a multitude of derivatives from a single starting material. By systematically varying the nucleophiles that react with the two chloro-positions and the sulfonyl chloride group, a large and diverse library of compounds can be generated. For example, a "build-couple-pair" strategy could be employed where the isoquinoline core is the "build" phase, and subsequent reactions at the three reactive sites constitute the "couple" and "pair" phases with different sets of reactants.

The rigid isoquinoline scaffold provides a well-defined three-dimensional starting point, and the substituents introduced at the 1, 3, and 5-positions will project into different regions of space, leading to significant shape diversity within the library. The ability to perform different types of chemical transformations at each reactive site further enhances the achievable diversity. For instance, nucleophilic aromatic substitution at the chloro-positions and sulfonamide formation at the sulfonyl chloride are just two of the many possible reactions. Cross-coupling reactions at the chloro-positions could introduce further complexity and lead to different molecular skeletons.

The general approach in DOS is to start with a simple, pluripotent starting material and, through a series of branching reaction pathways, generate a wide array of complex and diverse structures. scispace.com The trifunctional nature of this compound makes it an ideal candidate for such an approach, enabling the exploration of a vast region of chemical space from a single, readily accessible precursor.

Contributions to Materials Science Research

Precursors for Conductive and Optical Materials

Isoquinoline derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. amerigoscientific.comresearchgate.net These properties make them promising candidates for the development of novel conductive and optical materials. amerigoscientific.com The extended π-conjugated system of the isoquinoline ring is conducive to charge transport, a key requirement for conductive polymers. ekb.egacademiaromana-is.ro By incorporating the this compound scaffold into polymeric structures, it is possible to create materials with tailored electronic properties. The chlorine and sulfonyl chloride groups can be used as handles to polymerize the isoquinoline units or to attach them as pendant groups to a polymer backbone. Doping of these polymers, a process of introducing small amounts of impurities to enhance conductivity, can further modulate their electronic characteristics. ekb.eg

In the realm of optical materials, isoquinoline derivatives are known for their fluorescent properties. nih.govresearchgate.net The emission wavelength, quantum yield, and Stokes shift of these materials can be tuned by modifying the substituents on the isoquinoline ring. researchgate.net The reaction of this compound with various fluorescent moieties or the incorporation of the isoquinoline unit into larger conjugated systems can lead to the development of novel fluorophores for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The table below summarizes the photophysical properties of some example isoquinoline derivatives, illustrating the tunability of their optical characteristics.

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φf)Application/Properties
1-(Isoquinolin-3-yl)azetidin-2-one3564540.627Fluorescent properties influenced by the size of the heterocyclic ring attached. researchgate.net
1-(Isoquinolin-3-yl)pyrrolidin-2-one3634600.505Fluorescent properties influenced by the size of the heterocyclic ring attached. researchgate.net
1-(Isoquinolin-3-yl)piperidin-2-one3684640.389Fluorescent properties influenced by the size of the heterocyclic ring attached. researchgate.net
N,N-diethylamine-3-Methyl-1-Phenyl-1H-pyrazolo[3,4-b]quinoxalinesVaries with isomerVaries with isomerNot ReportedUsed as the active layer in organic photovoltaic structures. researchgate.net

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov These materials have attracted immense research interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, catalysis, and sensing. atlasofscience.orgmdpi.com The properties of a MOF are largely determined by the choice of the metal center and the organic linker.

This compound can be readily converted into a versatile ligand for the synthesis of MOFs and coordination polymers. The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, or reacted with an appropriate linker containing an amine to form a sulfonamide. The resulting isoquinoline-5-sulfonate or its derivatives can then be used as a ligand to coordinate with metal centers. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonate group can all act as coordination sites. rsc.org The rigid and planar structure of the isoquinoline core is beneficial for the formation of well-defined and porous frameworks.

MOF/Coordination PolymerMetal IonLigand(s)Key Structural FeatureApplication/Property
TMOF-2Cu(II)1,4-benzenedimethanesulfonate, 4,4'-bipyridine3-D network with missing Cu2+-sulfonate connectivity. atlasofscience.orgEnhanced proton conductivity. atlasofscience.org
Defective MOF-808-SZr(IV)Benzene-1,3,5-tricarboxylate, 5-sulfoisophthalateIntroduction of sulfonate groups creates acidic sites. rsc.orgSelective removal of anionic dyes from water. rsc.org
{Cu(L)BF4}nCu(II)2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate2D coordination polymer. mdpi.comPhotoluminescent with antiferromagnetic properties. mdpi.com
UO2(bqdc)(phen)·H2OU(VI)2,2′-biquinoline-4,4′-dicarboxylic acid, 1,10-phenanthroline1D chain structure. acs.orgLuminescent properties. acs.org

Sensor Development Applications

Chemical sensors are devices that detect and respond to the presence of specific chemical species. mdpi.com The development of new sensor materials with high sensitivity and selectivity is a major area of research. Isoquinoline derivatives have been successfully employed as key components in chemical sensors due to their favorable spectroscopic properties and ability to interact with a variety of analytes. amerigoscientific.comnih.gov The isoquinoline moiety can act as a fluorophore in fluorescent sensors, where a change in fluorescence intensity or wavelength upon binding to an analyte is the basis of detection. rsc.org It can also be incorporated into electrochemical sensors, where changes in the electrochemical properties of the isoquinoline are measured. researchgate.net

This compound provides a platform for the design of novel chemical sensors. The sulfonyl chloride group can be used to attach the isoquinoline unit to a surface or to another molecule that has a recognition element for the target analyte. The chloro-substituents can be modified to tune the electronic and steric properties of the isoquinoline, which can in turn affect its sensing performance. For example, a sensor for a particular metal ion could be designed by attaching a chelating group to the isoquinoline scaffold. Binding of the metal ion to the chelating group would then perturb the electronic structure of the isoquinoline, leading to a detectable change in its fluorescence or electrochemical signal.

An example of an isoquinoline-based sensor is a spiropyran-isoquinoline dyad that acts as a dual chemosensor for Co(II) and In(III) ions. nih.gov The interaction of the metal ions with the isoquinoline part of the molecule influences the equilibrium between the spiropyran and merocyanine (B1260669) forms, resulting in a colorimetric and fluorescent response. This demonstrates the potential of using the isoquinoline scaffold as a signaling unit in molecular sensors. By judiciously choosing the functional groups to be attached to the this compound core, it is possible to create a wide range of sensors for various analytes. Array-based sensing, or a "chemical nose," is another area where derivatives of this compound could be applied, with multiple sensor elements providing a unique response pattern for different analytes. nih.gov

Sensor TypeSensing MoietyTarget Analyte(s)Detection PrincipleKey Performance Characteristic
Fluorescent ChemsensorSpiropyran-isoquinoline dyadCo(II) and In(III)Colorimetric and fluorometric changes upon metal ion binding. nih.govSelective detection of Co(II) with UV irradiation and In(III) in the dark. nih.gov
Electrochemical SensorGraphene-Zirconium Metal-Organic Framework HybridsQuinoline (B57606) and Pyridine (B92270)Electrochemical oxidation/reduction. researchgate.netReusable sensor with good sensitivity and anti-interference properties. researchgate.net
Fluorescent SensorTetrakisquinoline-based ligands with Zn(II)Pyrophosphate (PPi) and Phosphate (B84403)Fluorescence enhancement upon anion binding. rsc.orgSelective detection of specific phosphate species. rsc.org
Electrochemical Sensor2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN)pHVoltammetric response is pH-dependent. researchgate.netElucidation of redox mechanism. researchgate.net

Catalytic Applications as Reagents or Components

The primary catalytic relevance of this compound is as a reactive building block in the synthesis of more complex molecules, often through reactions mediated by transition metal catalysts. Its utility can be categorized into its function as a reagent in catalytic cycles and as a structural component for the development of specialized ligands and catalysts.

As a Reagent in Catalyzed Reactions

Aryl sulfonyl chlorides are established reagents in a range of metal-catalyzed cross-coupling reactions, where they serve as a source of an arylsulfonyl group. These reactions are fundamental in organic synthesis for the formation of C-S and C-C bonds. Although specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from the broader class of arylsulfonyl chlorides.

One of the key transformations involving arylsulfonyl chlorides is their participation in copper-catalyzed sulfonylation reactions. For instance, in the presence of a copper catalyst, arylsulfonyl chlorides can react with various nucleophiles. A notable example is the copper-catalyzed C-H bond activation for the sulfonylation of heteroaromatic compounds like quinoline N-oxides. acs.org In such reactions, the sulfonyl chloride acts as the sulfonating agent to introduce the sulfonyl moiety onto the target molecule.

The following table illustrates a representative copper-catalyzed C-H sulfonylation reaction, providing a general context for the application of arylsulfonyl chlorides as reagents.

CatalystSubstrateReagentSolventTemperature (°C)Yield (%)
CuI (10 mol%)Quinoline N-oxideAryl sulfonyl chlorideDCE100up to 91
Cu(OAc)2IndolesAryl sulfonyl chlorideToluene110Good to Excellent

Furthermore, the dichloroisoquinoline core of the molecule offers additional reaction sites. The chlorine atoms at the 1- and 3-positions of the isoquinoline ring are susceptible to displacement through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. sigmaaldrich.com This allows for the introduction of various substituents, a process that is often catalyzed by palladium complexes. sigmaaldrich.com The differential reactivity of the two chlorine atoms can also be exploited for selective functionalization.

As a Component in Catalyst and Ligand Synthesis

The structure of this compound makes it a valuable precursor for the synthesis of novel ligands for transition metal catalysis. The nitrogen atom in the isoquinoline ring and the potential for derivatization of the sulfonyl chloride group can be utilized to create bidentate or polydentate ligands. These ligands can then coordinate with metal centers to form catalysts with specific activities and selectivities.

For example, the sulfonyl chloride can be reacted with amines or alcohols to form sulfonamides or sulfonates, respectively. heteroletters.org If the reacting amine or alcohol contains another donor atom, a chelating ligand can be synthesized. The resulting isoquinoline-based sulfonamide or sulfonate ligands can be used in various catalytic applications.

The table below provides a conceptual overview of how derivatives of this compound could be employed as ligands in catalysis.

Ligand TypePotential Metal CenterCatalyzed ReactionPotential Advantages
Isoquinoline-sulfonamidePalladium, Rhodium, CopperCross-coupling, Asymmetric hydrogenationTunable steric and electronic properties
Isoquinoline-sulfonateRuthenium, IridiumTransfer hydrogenation, OxidationEnhanced stability and solubility

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Pathways

The chemical industry's growing emphasis on environmental responsibility is steering research towards greener and more sustainable synthetic methods. Traditional routes for synthesizing complex heterocyclic compounds often rely on harsh reagents, stoichiometric activators, and multi-step processes that generate significant waste. acs.orgbohrium.com Future research on 1,3-Dichloroisoquinoline-5-sulfonyl chloride will likely focus on developing eco-friendly synthetic pathways that prioritize atom economy, energy efficiency, and the use of non-toxic materials.

Key areas of innovation include:

Catalyst-Free Processes: Exploring reactions that can proceed efficiently in benign solvents like water, minimizing the need for metal catalysts and organic solvents. bohrium.com

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, often leading to higher yields and reduced waste compared to batch processes. rsc.org

Alternative Energy Sources: Investigating the use of microwave irradiation or photocatalysis to drive reactions, which can reduce reaction times and energy consumption. rsc.orgnih.gov

Bio-inspired Synthesis: Developing enzymatic or chemoenzymatic routes that mimic biological pathways could offer highly selective and environmentally friendly methods for synthesizing isoquinoline (B145761) derivatives. rsc.org

These green chemistry approaches aim to make the synthesis of this compound and its derivatives more sustainable and economically viable. bohrium.com

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

While the sulfonyl chloride group is a well-established reactive handle for introducing sulfonyl moieties, wikipedia.orgenamine.net the full scope of its reactivity, particularly in the context of the dichloroisoquinoline scaffold, remains an area ripe for exploration. The interplay between the electron-withdrawing chloro-substituents and the sulfonyl chloride group on the aromatic ring can lead to unique and potentially novel chemical behaviors.

Future research could focus on:

Novel Cyclization Reactions: Investigating intramolecular reactions where the sulfonyl chloride group participates in the formation of new fused-ring systems. The development of transition-metal-catalyzed C-H bond activation and annulation processes represents a powerful methodology for creating complex molecular architectures from simple starting materials. acs.orgresearchgate.net

Unconventional Couplings: Exploring new cross-coupling reactions where the sulfonyl chloride group acts as a leaving group or participates in radical processes, expanding its synthetic utility beyond traditional nucleophilic substitution. imperial.ac.ukmagtech.com.cn

Detailed Mechanistic Studies: Employing advanced spectroscopic techniques and computational modeling to elucidate the precise mechanisms of its reactions. For instance, understanding whether a reaction proceeds via an ionic or radical pathway can enable better control and optimization. magtech.com.cnthieme-connect.de This includes probing the potential for the compound to act as a source for sulfenes or other reactive intermediates under specific conditions. magtech.com.cn

Deepening the fundamental understanding of its reactivity will enable chemists to design more sophisticated synthetic strategies and access novel molecular structures. researchgate.netyoutube.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. iscientific.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.govrsc.org

For this compound, AI and ML can be leveraged in several ways:

Retrosynthetic Analysis: AI-powered tools can suggest efficient synthetic pathways to the target molecule or its derivatives, potentially uncovering more economical or sustainable routes than those devised by human intuition alone. pharmafeatures.comresearchgate.net

Reaction Outcome and Yield Prediction: ML models can be trained to predict the success and yield of a reaction involving this compound with various reactants, saving time and resources by prioritizing promising experiments. mdpi.comtechnologynetworks.com

Discovery of Novel Reactivity: AI algorithms can screen for potential, yet undiscovered, reactions by identifying patterns in reactivity data across a wide range of similar compounds. mdpi.com This could accelerate the discovery of new reactivity modes as discussed in the previous section.

The integration of these computational tools promises to accelerate the pace of discovery and innovation in the application of this versatile building block. nih.gov

Table 1: Applications of AI/ML in the Chemistry of this compound

AI/ML Application Description Potential Impact
Retrosynthesis Planning Algorithms suggest synthetic routes by deconstructing the target molecule into simpler precursors. Identifies more efficient, cost-effective, and sustainable synthetic pathways. pharmafeatures.comresearchgate.net
Reaction Optimization Models predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. Reduces experimental effort and resource consumption. beilstein-journals.org
Property Prediction Predicts the physicochemical and biological properties of novel derivatives made from the compound. Guides the design of new molecules with desired functionalities. rsc.org
New Reaction Discovery AI analyzes existing reaction data to propose novel transformations and reactivity patterns. Accelerates the discovery of new chemical reactions and mechanistic insights. nih.gov

Development of High-Throughput Screening Methods for Synthetic Exploration

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or reactants in parallel. acs.org This technology, often combined with laboratory automation and robotics, can dramatically accelerate the exploration of a compound's synthetic potential. purdue.edupurdue.edu

Future research opportunities involving HTS for this compound include:

Reaction Scaffolding: Rapidly reacting the title compound with a large library of diverse nucleophiles (e.g., amines, alcohols, thiols) to generate a vast array of novel sulfonamide, sulfonate, and thioester derivatives. purdue.edu

Catalyst Screening: Quickly identifying the optimal catalyst for a desired transformation from a large panel of potential candidates. sigmaaldrich.com

Condition Optimization: Systematically varying parameters such as solvent, base, temperature, and concentration to find the ideal conditions for a specific reaction in a fraction of the time required by traditional methods. acs.org

The data generated from HTS experiments can also serve as a valuable input for training the machine learning models mentioned in the previous section, creating a powerful feedback loop between experimentation and prediction. nih.govpurdue.edu

Interdisciplinary Studies Bridging Organic Synthesis, Materials Science, and Computational Chemistry

The unique structural and electronic properties of the isoquinoline core suggest that derivatives of this compound could have applications beyond traditional organic synthesis. amerigoscientific.com Interdisciplinary research is key to unlocking this potential.

Emerging opportunities lie at the intersection of several fields:

Materials Science: The rigid, aromatic structure of the isoquinoline ring makes it an attractive component for advanced materials. amerigoscientific.com Derivatives could be explored for applications in organic electronics, such as conductive polymers or components of organic light-emitting diodes (OLEDs). amerigoscientific.com The ability to form stable sulfonamide linkages could be used to create novel polymers or functionalize surfaces.

Computational Chemistry: Quantum chemistry simulations can predict the electronic, optical, and physical properties of novel materials derived from this compound before they are synthesized. pharmafeatures.com This computational-first approach can guide synthetic efforts toward materials with the most promising characteristics, saving significant experimental time and resources.

Medicinal Chemistry: While outside the direct scope of this section, the isoquinoline scaffold is a well-known privileged structure in drug discovery. nih.govsemanticscholar.org Interdisciplinary studies combining synthesis, computational modeling, and biological screening could identify derivatives with potential therapeutic applications.

By fostering collaborations between synthetic chemists, materials scientists, and computational chemists, the full potential of this compound as a versatile chemical building block can be realized.

Q & A

Q. What are the primary synthetic routes for 1,3-dichloroisoquinoline-5-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of isoquinoline derivatives. A common method involves reacting a halogenated isoquinoline precursor with chlorosulfonic acid under controlled temperatures (5–25°C). For example, analogous compounds like 8-fluoro-3-iodoquinoline-5-sulfonic acid are synthesized by hydrolyzing sulfonyl chloride intermediates in 1,4-dioxane/water mixtures, followed by purification via column chromatography (CC) . Key factors affecting yield include reaction time (4–5 hours), solvent choice, and stoichiometric ratios of reagents.

Q. How is the purity and stability of this compound validated in laboratory settings?

Purity is assessed using HPLC or GC-MS, while stability is monitored via spectroscopic methods (e.g., NMR for structural integrity). Derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (C9_9H6_6Cl2_2FNO2_2S, MW 282.110) are stored at –20°C in anhydrous conditions to prevent hydrolysis . Stability tests often include thermal gravimetric analysis (TGA) to evaluate decomposition thresholds.

Q. What are the key reactivity patterns of sulfonyl chloride groups in this compound?

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example, dansyl chloride (a related sulfonyl chloride) reacts with primary amines to form fluorescent derivatives, a principle applicable to labeling studies . Steric hindrance from the dichloro substituents may slow reactivity, necessitating optimized catalysts (e.g., DMAP) .

Q. How can researchers mitigate hazards associated with handling this compound?

Safety protocols include using fume hoods, PPE (gloves, goggles), and inert atmospheres. Hydrochloride salts of structurally similar compounds (e.g., (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride) require strict moisture control to prevent exothermic decomposition . Emergency procedures for spills involve neutralization with sodium bicarbonate.

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures are standard. For example, purification of 8-fluoro-3-iodoquinoline-5-sulfonic acid achieved 72% yield via CC . Impurities like unreacted starting materials are identified via TLC (Rf_f analysis).

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the electrophilicity of the sulfonyl chloride group?

The electron-withdrawing nature of chlorine at positions 1 and 3 increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Computational studies (e.g., DFT calculations on analogous compounds like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) show reduced electron density at the sulfur center, corroborating experimental kinetics data . Contrast this with less electrophilic derivatives (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride), where fluorine’s inductive effect is weaker .

Q. What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}/1H^{1}\text{H} NMR are critical. For instance, 19F^{19}\text{F} NMR distinguishes fluorinated analogs (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride, δ –120 ppm) . X-ray crystallography provides definitive confirmation, as seen in hydrastinine hydrochloride derivatives .

Q. How can conflicting data on reaction yields be reconciled in large-scale syntheses?

Contradictions often arise from scale-dependent factors (e.g., heat dissipation, mixing efficiency). A case study on 3-chloro propionyl chloride derivatives showed that yields dropped from 85% (1 mmol) to 62% (100 mmol) due to incomplete reagent diffusion . Statistical optimization (e.g., response surface methodology) can identify critical parameters (temperature, stoichiometry) to improve reproducibility.

Q. What role does this compound play in synthesizing pharmacologically active analogs?

It serves as a precursor for sulfonamide-based inhibitors. For example, isoquinoline-5-sulfonyl chloride derivatives are intermediates in kinase inhibitor development. Structural analogs like 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride have shown activity against tyrosine phosphatases .

Q. How do solvent polarity and proticity affect the sulfonation mechanism?

Polar aprotic solvents (e.g., DMF, dioxane) stabilize transition states in sulfonation, accelerating reaction rates. In contrast, protic solvents (e.g., water) may hydrolyze sulfonyl chlorides prematurely. A study on quinoline-5-sulfonyl chloride hydrolysis demonstrated 90% conversion in dioxane/water (2:1 v/v) versus <10% in pure water .

Methodological Guidance

  • Data Analysis : Use multivariate regression to correlate reaction variables (e.g., temperature, solvent) with yield .
  • Contradiction Resolution : Apply pairwise comparison of synthetic protocols to isolate critical variables .
  • Safety Compliance : Follow ECHA guidelines for hazardous chemical handling, including waste disposal and exposure limits .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.